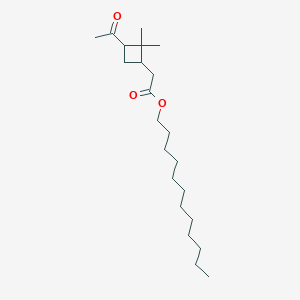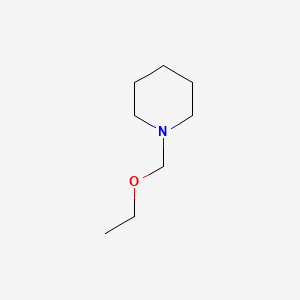
Piperidine, N-(ethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, N-(ethoxymethyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N The N-(ethoxymethyl) substitution introduces an ethoxymethyl group to the nitrogen atom of the piperidine ring, resulting in the compound C8H17NO
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, N-(ethoxymethyl)- can be achieved through several methods. One common approach involves the reductive amination of piperidine with ethoxymethyl chloride. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the N-(ethoxymethyl) group.
Industrial Production Methods: In industrial settings, the production of Piperidine, N-(ethoxymethyl)- may involve continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various piperidine derivatives, including N-(ethoxymethyl)-piperidine, in good yields and high diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, N-(ethoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: N-(ethoxymethyl)-piperidine can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, N-(ethoxymethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Piperidine, N-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also inhibit enzymes or receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the ethoxymethyl substitution.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its bioactive properties.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness: Piperidine, N-(ethoxymethyl)- is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets compared to other piperidine derivatives.
Propiedades
Número CAS |
3275-13-6 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-9-6-4-3-5-7-9/h2-8H2,1H3 |
Clave InChI |
IHQZMTASTVTDLX-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
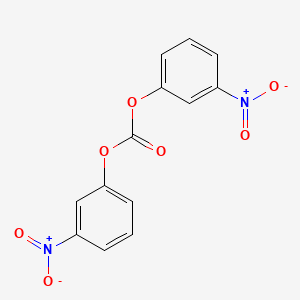
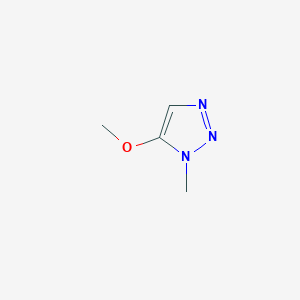
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
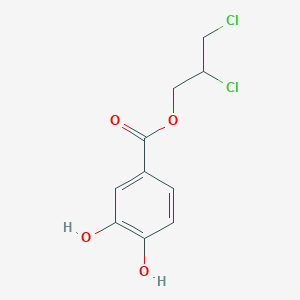
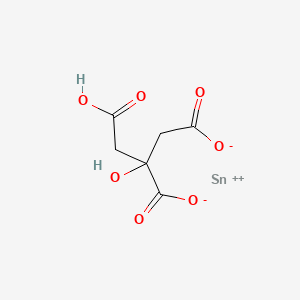
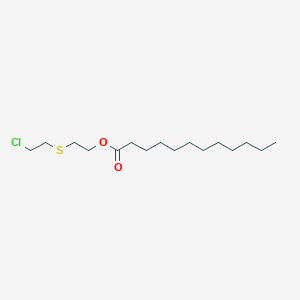
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
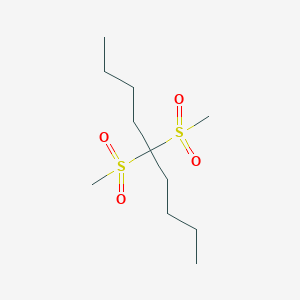
![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
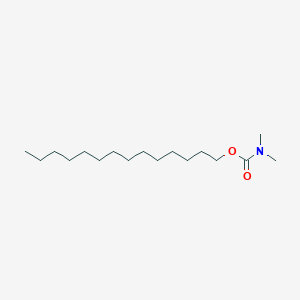

![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
